molecular formula C6H5FN2O B11813449 6-Amino-4-fluoronicotinaldehyde

6-Amino-4-fluoronicotinaldehyde

Cat. No.: B11813449
M. Wt: 140.11 g/mol
InChI Key: HLVAIDFPVJSDKN-UHFFFAOYSA-N
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Description

6-Amino-4-fluoronicotinaldehyde: is an organic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 6th position and a fluorine atom at the 4th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-fluoronicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: 6-Amino-4-fluoronicotinaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules. It may also be used in the development of fluorescent probes for imaging and diagnostic applications .

Medicine: The compound’s derivatives are explored for their potential as anti-inflammatory, antibacterial, and antiviral agents. Research is ongoing to determine its efficacy and safety in various medical applications .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable component in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 6-Amino-4-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can participate in signaling pathways by modulating the activity of key proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 6-Amino-4-fluoronicotinaldehyde is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

6-amino-4-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9)

InChI Key

HLVAIDFPVJSDKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C=O)F

Origin of Product

United States

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